Sodium myreth sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

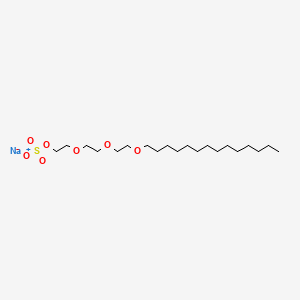

Sodium myreth sulfate is a useful research compound. Its molecular formula is C20H41NaO7S and its molecular weight is 448.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cosmetic Applications

Sodium myreth sulfate is primarily utilized in the cosmetics industry due to its multifunctional properties:

- Cleansing Agent : It effectively removes dirt and oils from the skin and hair. Its oil-loving portion captures grime, while the water-loving part facilitates rinsing away impurities .

- Foaming Agent : This compound generates stable foam, which enhances the sensory experience of products like shampoos and body washes .

- Emulsifying Agent : this compound allows for the stable mixing of oil and water phases in creams and lotions, improving product texture and performance .

Common Products

| Product Type | Typical Concentration (%) | Functionality |

|---|---|---|

| Shampoos | 10 - 25 | Cleansing, foaming |

| Body Washes | 10 - 20 | Cleansing, emulsifying |

| Facial Cleansers | 1 - 15 | Gentle cleansing |

| Toothpastes | < 5 | Foaming, aiding distribution |

Safety Assessments

Research indicates that this compound is generally considered safe for use in cosmetics at typical concentrations. However, formulations containing around 7% this compound have been reported to cause mild ocular irritation in both animal studies and human tests . The Cosmetic Ingredient Review (CIR) panel concluded that when used within established limits (usually below 5% to 50%), this compound poses minimal risk to consumers .

Research Insights

This compound's effectiveness as a surfactant has been supported by various studies. For instance:

- A study demonstrated that this compound could effectively replace harsher surfactants like SLES in formulations without compromising performance while being milder on the skin .

- Another investigation highlighted its role in enhancing the solubility of active ingredients in cosmetic formulations, thereby improving overall product efficacy .

化学反応の分析

Ethoxylation of Myristyl Alcohol

Myristyl alcohol (tetradecanol) reacts with ethylene oxide under alkaline conditions to form myristyl ethoxylate:

C14H29OH+n(C2H4O)NaOHC14H29(OCH2CH2)nOH

Key Conditions :

-

Catalyst : Sodium hydroxide (NaOH)

-

Temperature : 120–180°C

-

Pressure : 1–5 atm

Sulfation with Chlorosulfuric Acid

The ethoxylated alcohol is treated with chlorosulfuric acid to form the sulfate ester, which is neutralized with sodium hydroxide:

C14H29(OCH2CH2)nOH+ClSO3H→C14H29(OCH2CH2)nOSO3H+HClC14H29(OCH2CH2)nOSO3H+NaOH→C14H29(OCH2CH2)nOSO3Na+H2O

Key Conditions :

-

Reagent Ratio : 1:1 molar ratio of ethoxylate to chlorosulfuric acid

Contamination with 1,4-Dioxane

During ethoxylation, ethylene oxide may cyclize to form 1,4-dioxane , a Group 2B carcinogen ( ):

2C2H4O→C4H8O2(1,4-dioxane)

Mitigation :

Reactivity with Oxidizing Agents

SMS reacts exothermically with strong oxidizers (e.g., peroxides, hypochlorites), leading to decomposition ( ):

SMS+Oxidizer→SO42−+CO2+H2O+byproducts

Hazardous Products : Sulfur oxides, carbon monoxide.

Hydrolysis Under Acidic/Basic Conditions

SMS undergoes hydrolysis in extreme pH conditions, breaking the sulfate ester bond:

Acidic Hydrolysis

C14H29(OCH2CH2)nOSO3Na+H+→C14H29(OCH2CH2)nOH+NaHSO4

Basic Hydrolysis

C14H29(OCH2CH2)nOSO3Na+OH−→C14H29(OCH2CH2)nOH+SO42−

Stability Data :

| Condition | Stability | Source |

|---|---|---|

| pH 7.5–8.5 | Stable (10% aqueous) | |

| pH <5 or >10 | Gradual hydrolysis |

Thermal Decomposition

At temperatures >200°C, SMS decomposes into volatile organic compounds (VOCs) and sulfur oxides ( ):

SMSΔCxHy+SOx+H2O

Photodegradation

Exposure to UV light accelerates degradation, necessitating light-protected storage ( ).

特性

CAS番号 |

25446-80-4 |

|---|---|

分子式 |

C20H41NaO7S |

分子量 |

448.6 g/mol |

IUPAC名 |

sodium;2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl sulfate |

InChI |

InChI=1S/C20H42O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-15-16-25-17-18-26-19-20-27-28(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |

InChIキー |

MDSQKJDNWUMBQQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

25446-80-4 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。